

# A Technical Guide to the Physical Characteristics of Methoxy-Nitroindoles

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## Compound of Interest

Compound Name: 4-Methoxy-6-nitroindole

Cat. No.: B070340

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Disclaimer: This technical guide addresses the physical characteristics of methoxy-nitroindoles. It is important to note that specific experimental data for **4-methoxy-6-nitroindole** is limited in publicly available scientific literature. Therefore, this document provides quantitative data for the closely related and well-characterized isomer, 6-methoxy-4-nitro-1H-indole (CAS No. 885520-66-1), to serve as a valuable reference for researchers. The experimental protocols described are standard methodologies applicable to the characterization of such organic compounds.

## Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties for 6-methoxy-4-nitro-1H-indole. These values are essential for handling, storage, and experimental design.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	192.171 g/mol	[1]
Boiling Point	409.5 ± 25.0 °C at 760 mmHg	[1]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[1]
Flash Point	201.5 ± 23.2 °C	[1]
Exact Mass	192.053497	[1]
LogP	2.03	[1]
Vapor Pressure	0.0 ± 0.9 mmHg at 25°C	[1]
Polar Surface Area (PSA)	70.84 Å <sup>2</sup>	[1]

Note: A melting point for this specific isomer was not found in the surveyed resources.

## Experimental Protocols

Detailed methodologies for determining key physical characteristics are crucial for verifying substance identity and purity.

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula

#### Procedure:

- **Sample Preparation:** Ensure the compound is thoroughly dried. Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.
- **Apparatus Setup:**
  - **Digital Apparatus:** Place the loaded capillary tube into the sample holder of the melting point apparatus.
  - **Thiele Tube:** Attach the capillary tube to a thermometer using a rubber band or wire. Immerse the setup in the oil bath of the Thiele tube, ensuring the sample is level with the thermometer bulb.
- **Heating:** Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting range. For a more precise measurement, heat slowly, ensuring the temperature increases at a rate of 1-2°C per minute as it approaches the expected melting point.
- **Observation and Recording:**
  - Record the temperature ( $T_1$ ) at which the first drop of liquid appears.
  - Record the temperature ( $T_2$ ) at which the entire sample has completely melted into a clear liquid.
- **Reporting:** The melting point is reported as the range from  $T_1$  to  $T_2$ . A narrow range (e.g., 0.5-1°C) is indicative of a pure substance.

This protocol describes the equilibrium solubility measurement, a standard method for determining the solubility of a compound in a specific solvent.

#### Materials:

- The compound of interest (solute)
- Selected solvent(s) (e.g., water, ethanol, DMSO, acetone)
- Scintillation vials or small flasks with secure caps
- Orbital shaker or magnetic stirrer
- Analytical balance
- Temperature-controlled environment (e.g., incubator or water bath)
- Filtration system (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

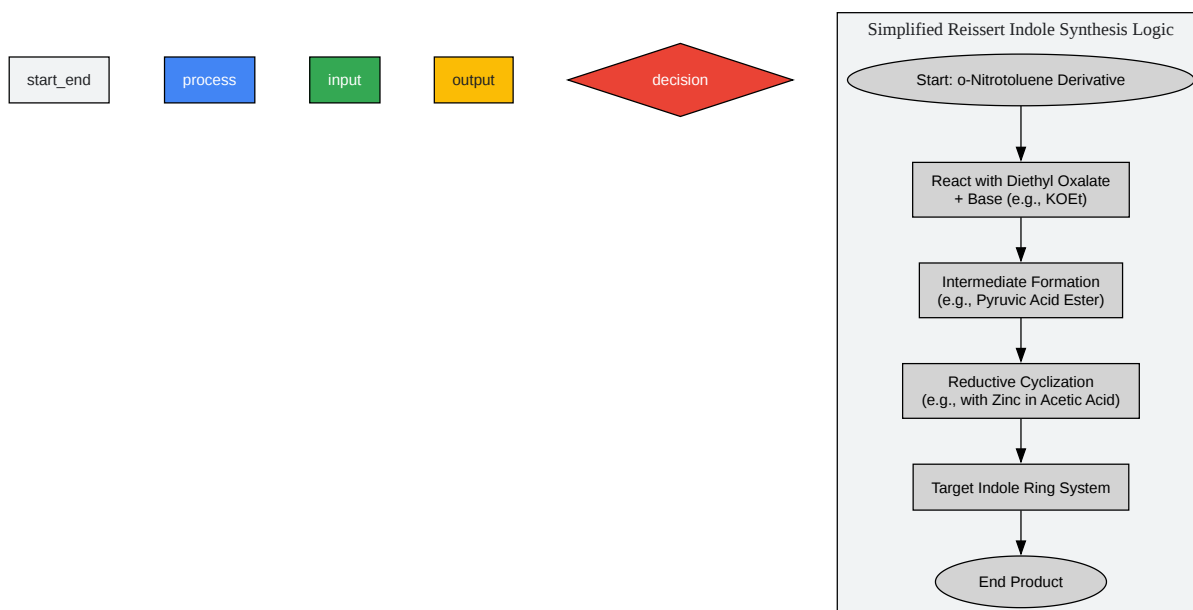
Procedure:

- **Preparation:** Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation is reached.
- **Equilibration:** Seal the vials and place them in an orbital shaker or on a stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.
- **Sampling and Filtration:** Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a membrane filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.
- **Dilution and Quantification:** Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Measure the concentration of the compound using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

- Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

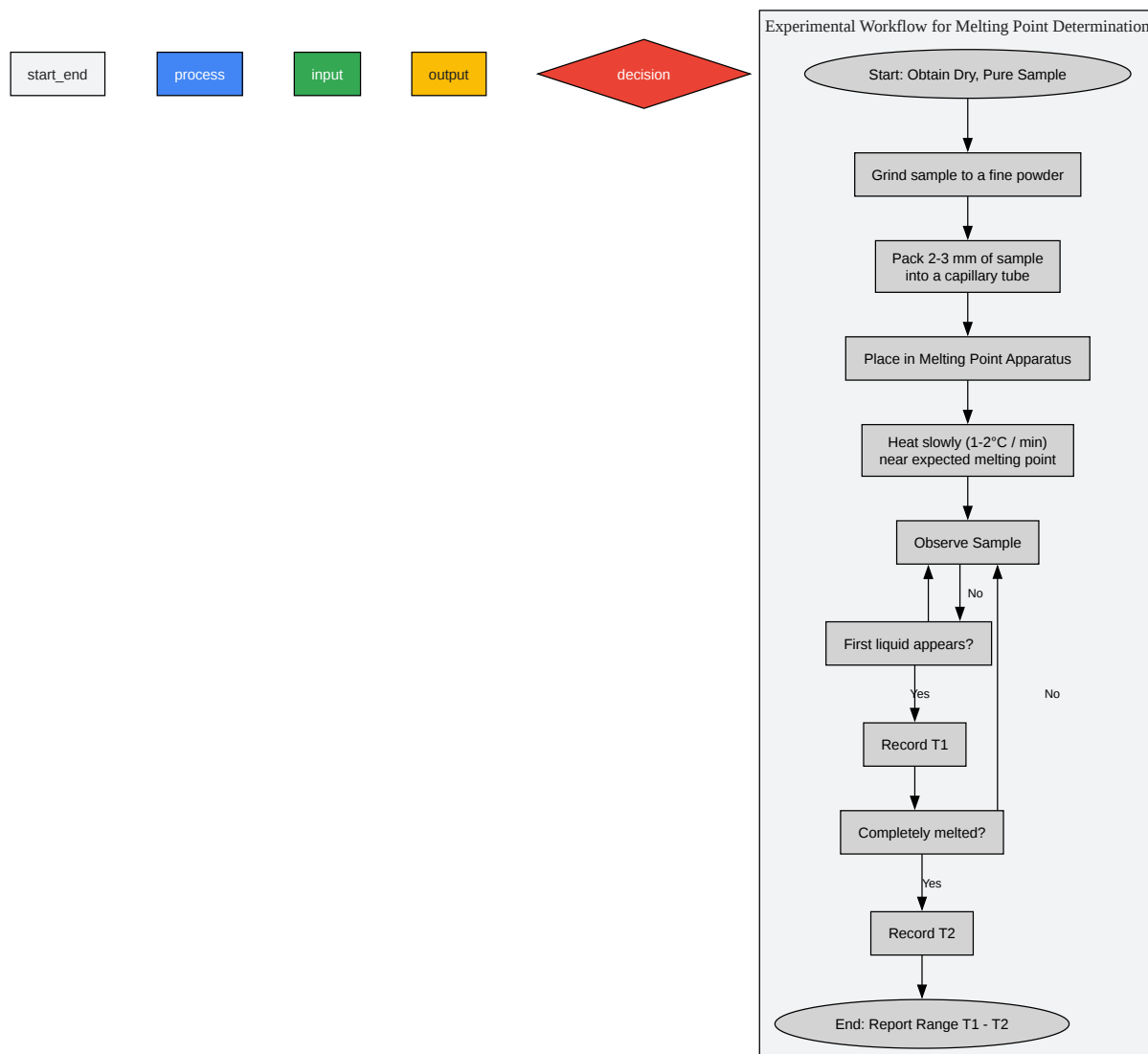
## Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the characterization of **4-methoxy-6-nitroindole**.



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Caption: Logical workflow for a Reissert-type indole synthesis.



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Caption: Workflow for Melting Point Determination.

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## References

- 1. 6-Methoxy-4-nitro-1H-indole | CAS#:885520-66-1 | Chemsrcc [chemsrc.com]
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